molecular formula C8H7FO3 B8728723 6-Fluorovanillin CAS No. 79418-77-2

6-Fluorovanillin

Cat. No.: B8728723
CAS No.: 79418-77-2
M. Wt: 170.14 g/mol
InChI Key: DDEFOLHFKVPOFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluorovanillin is a fluorinated derivative of vanillin, a naturally occurring phenolic aldehyde widely used in flavoring and fragrance industries. The substitution of a fluorine atom at the 6-position of the vanillin structure introduces unique electronic and steric effects, which can enhance its chemical stability, bioavailability, and receptor-binding affinity compared to non-fluorinated analogs. Fluorinated aromatic compounds like this compound are increasingly studied for applications in pharmaceuticals, agrochemicals, and material science due to fluorine's ability to modulate lipophilicity and metabolic resistance .

Properties

CAS No.

79418-77-2

Molecular Formula

C8H7FO3

Molecular Weight

170.14 g/mol

IUPAC Name

2-fluoro-4-hydroxy-5-methoxybenzaldehyde

InChI

InChI=1S/C8H7FO3/c1-12-8-2-5(4-10)6(9)3-7(8)11/h2-4,11H,1H3

InChI Key

DDEFOLHFKVPOFE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 6-Fluorovanillin with structurally related fluorinated aromatic compounds:

Compound Structure Key Properties Applications References
This compound C₈H₇FO₃ (6-fluoro-4-hydroxy-3-methoxybenzaldehyde) Enhanced metabolic stability, moderate lipophilicity (logP ~1.5), reactive aldehyde group Pharmaceuticals, flavor intermediates
Vanillin C₈H₈O₃ Lower lipophilicity (logP ~0.9), susceptible to oxidation Food additives, fragrances N/A
2-Fluoro-6-methylaniline C₇H₈FN High electron-withdrawing effect, used as a building block for agrochemicals Pesticide synthesis
6-Fluoroindole C₈H₆FN Planar aromatic system with fluorination at the 6-position Anticancer drug intermediates
2-(Difluoromethylsulphonyl)-6-fluoroaniline C₇H₆F₃NO₂S Strong sulfonyl group enhances thermal stability (mp 120–125°C) Material science, polymer additives

Electronic and Reactivity Differences

  • Electron-Withdrawing Effects : The fluorine atom in this compound decreases electron density at the aromatic ring, making the aldehyde group more electrophilic compared to vanillin. This enhances its reactivity in Schiff base formation, a key step in drug synthesis .
  • Metabolic Stability : Fluorination at the 6-position reduces oxidative metabolism by cytochrome P450 enzymes, as observed in fluorinated anilines like 2-chloro-6-fluoroaniline .

Pharmacological and Industrial Relevance

  • Pharmaceuticals : this compound derivatives show promise in targeting neurodegenerative diseases, leveraging fluorine’s ability to cross the blood-brain barrier .
  • Agrochemicals : Analogues like 2-fluoro-6-methylaniline are precursors to herbicides with improved environmental persistence due to fluorine’s resistance to hydrolysis .

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